
(E)-Methyl 3-(2-methoxy-4-methylphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Methyl 3-(2-methoxy-4-methylphenyl)acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with an acrylate ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(2-methoxy-4-methylphenyl)acrylate typically involves the esterification of (E)-3-(2-methoxy-4-methylphenyl)acrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Methyl 3-(2-methoxy-4-methylphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of (E)-Methyl 3-(2-hydroxy-4-methylphenyl)acrylate.
Reduction: The acrylate ester can be reduced to the corresponding alcohol, (E)-Methyl 3-(2-methoxy-4-methylphenyl)propanoate.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: (E)-Methyl 3-(2-hydroxy-4-methylphenyl)acrylate
Reduction: (E)-Methyl 3-(2-methoxy-4-methylphenyl)propanoate
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(E)-Methyl 3-(2-methoxy-4-methylphenyl)acrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of polymers and resins, where its ester functionality contributes to the material’s properties.
Mecanismo De Acción
The mechanism of action of (E)-Methyl 3-(2-methoxy-4-methylphenyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The acrylate ester moiety can undergo hydrolysis to release the active form of the compound, which then exerts its biological effects through various pathways.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has similar structural features but differs in the position of the methoxy and methyl groups.
(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: Another structurally related compound with potential biological activities.
Uniqueness
(E)-Methyl 3-(2-methoxy-4-methylphenyl)acrylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both methoxy and methyl groups provides a balance between hydrophilicity and lipophilicity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
methyl (E)-3-(2-methoxy-4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-9-4-5-10(11(8-9)14-2)6-7-12(13)15-3/h4-8H,1-3H3/b7-6+ |
Clave InChI |
GLTPFTABPZAJTQ-VOTSOKGWSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)/C=C/C(=O)OC)OC |
SMILES canónico |
CC1=CC(=C(C=C1)C=CC(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



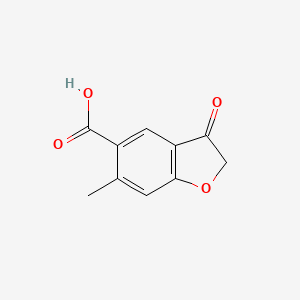
![(S)-2-((1S,3R,4R)-2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B12837523.png)
![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12837539.png)
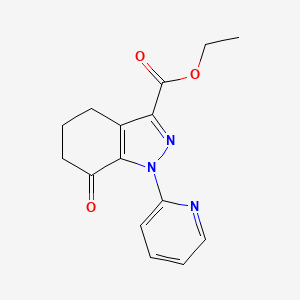
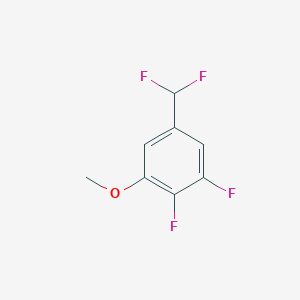

![[1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B12837554.png)
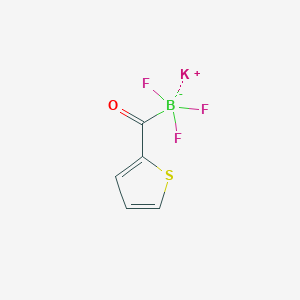
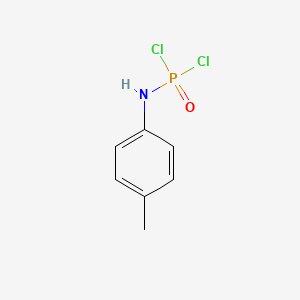

![2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12837579.png)


